2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of two aromatic rings substituted with methyl and ethyl groups, connected by an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the reaction of 3,4-dimethylbenzoyl chloride with 2-ethyl-6-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
3,4-dimethylbenzoyl chloride+2-ethyl-6-methylanilinetriethylaminethis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenyl)-N-(2-methylphenyl)acetamide
- 2-(3,4-dimethylphenyl)-N-(2-ethylphenyl)acetamide
- 2-(3,4-dimethylphenyl)-N-(2,6-dimethylphenyl)acetamide
Uniqueness
2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methyl and ethyl groups on the aromatic rings may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-5-17-8-6-7-14(3)19(17)20-18(21)12-16-10-9-13(2)15(4)11-16/h6-11H,5,12H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAYPDYUEIBJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CC2=CC(=C(C=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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